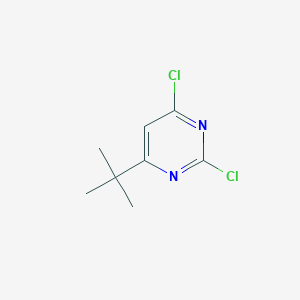

4-Tert-butyl-2,6-dichloropyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-tert-butyl-2,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSOWDBHBXDLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731638 | |

| Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037535-38-8 | |

| Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Tert Butyl 2,6 Dichloropyrimidine

Established Routes and Mechanistic Investigations

Optimization of Reaction Conditions, Reagent Selection, and Yield Enhancement

The efficiency of dichloropyrimidine synthesis is highly dependent on the reaction conditions and the choice of reagents. For the chlorination of dihydroxypyrimidine precursors, phosphorus oxychloride is a commonly used reagent. guidechem.comgoogle.com The reaction is often carried out in the presence of a base, such as an amine, to neutralize the acidic byproducts. google.com

The selection of the base and solvent can significantly impact the yield and purity of the product. For instance, the use of a saturated hindered amine in the reaction of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride allows for the separation of the product from the reaction mixture. google.com In some cases, an excess of a tertiary amine like N,N-diisopropylethylamine can serve as the solvent. google.com

Temperature is another critical parameter. The chlorination of 2-amino-4,6-dihydroxypyrimidine (B16511) with phosphorus oxychloride can be conducted at temperatures ranging from 40°C to 90°C, with an optimal range of 55°C to 68°C. google.com Optimization of reaction temperature has been shown to be effective in improving reaction times and yields. researchgate.net

The table below summarizes the impact of different reagents and conditions on the yield of dichloropyrimidine synthesis.

| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| 4,6-dihydroxypyrimidine | Phosphorus oxychloride | Organic bases | - | - | - | guidechem.com |

| 2-amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride | N,N-dimethylaniline | None | 55-68°C | - | google.com |

| 4,6-dihydroxypyrimidine | Phosgene (B1210022) | Pyridine (B92270) | Chloroform | 50°C | 72-78% | google.com |

| 4,6-dihydroxypyrimidine | Phosphorus oxychloride | Saturated hindered amine | - | 60-90°C | 89.5% | google.com |

Exploration of Novel Synthetic Pathways

Adaptations from General Dichloropyrimidine Synthesis Methodologies (e.g., from dihydroxypyrimidine precursors)

The synthesis of 4-tert-butyl-2,6-dichloropyrimidine can be adapted from general methods used for preparing dichloropyrimidines. A prevalent method involves the chlorination of a dihydroxypyrimidine precursor. guidechem.comchemicalbook.comchemicalbook.com For example, 4,6-dihydroxypyrimidine can be reacted with phosphorus oxychloride to yield 4,6-dichloropyrimidine (B16783). guidechem.com This process can be catalyzed by organic bases. guidechem.com

Another approach utilizes phosgene as the chlorinating agent. guidechem.comgoogle.com The reaction of 4,6-dihydroxypyrimidine with phosgene can produce 4,6-dichloropyrimidine, and this method is noted to avoid phosphorus-containing byproducts. google.com The Vilsmeier-Haack reaction is another effective method for converting 4,6-dihydroxypyrimidines to their corresponding 4,6-dichloro derivatives. mdpi.com

Furthermore, 2,4-dihydroxypyrimidine (uracil) can be chlorinated using reagents like phosphorus oxychloride or thionyl chloride to produce 2,4-dichloropyrimidine, demonstrating a common pathway for introducing chlorine atoms to the pyrimidine (B1678525) ring. chemicalbook.com

Regioselective and Stereoselective Synthesis Approaches

Achieving regioselectivity is a significant challenge in the synthesis of substituted pyrimidines. In the case of 2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) typically occurs preferentially at the C-4 position. justia.com However, methods have been developed to control the regioselectivity. For instance, the amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines and aromatic amines can be directed to favor the C-4 substituted product. researchgate.net Conversely, using tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines shows excellent selectivity for the C-2 position. nih.gov

The use of palladium catalysts in amination reactions has also been shown to influence regioselectivity. researchgate.net For the synthesis of 1,4-disubstituted triazoles, a related heterocyclic system, copper(I) catalysis in 1,3-dipolar cycloaddition reactions provides high regioselectivity. nih.gov

While stereoselectivity is not a primary concern for the synthesis of the achiral this compound, the principles of stereoselective synthesis are crucial in the broader context of creating complex, biologically active molecules. For example, a highly trans-diastereoselective synthesis of a substituted cyclobutanol (B46151) was achieved using a ketoreductase (KRED) biocatalyst. nih.gov

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including pyrimidine derivatives, to minimize environmental impact. chemistryjournals.netnih.gov Key strategies include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. chemistryjournals.net

One of the main goals of green chemistry is to reduce waste. The synthesis of 4,6-dichloropyrimidine using phosgene instead of phosphorus oxychloride is highlighted as a greener alternative because it avoids the formation of phosphorus-containing byproducts. google.com The use of catalytic amounts of reagents, as opposed to stoichiometric amounts, is another important principle.

The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing solvent usage and purification steps. researchgate.net Furthermore, research is ongoing to develop synthetic pathways that utilize bio-based feedstocks, moving away from traditional fossil fuel-derived starting materials. digitellinc.com The use of alternative energy sources, such as microwave irradiation and sonication, can also lead to more sustainable processes by reducing reaction times and energy consumption. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 Tert Butyl 2,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

The electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a primary route for its functionalization. acs.org The two nitrogen atoms within the ring act as strong electron-withdrawing groups, which facilitates nucleophilic attack and stabilizes the resulting anionic intermediates, known as Meisenheimer complexes, thereby increasing the reactivity of the molecule towards substitution. mdpi.com

Reactivity and Selectivity of the Dichlorine Substituents

In 4-tert-butyl-2,6-dichloropyrimidine, the two chlorine atoms are situated at positions 2 and 6, which are electronically equivalent due to the molecule's symmetry. Halogenated pyrimidines are known to readily undergo regioselective nucleophilic substitution. mdpi.com For symmetrically substituted 4,6-dichloropyrimidines, SNAr reactions proceed effectively with a variety of nucleophiles, including different types of amines. mdpi.com

The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 > C5. acs.org However, in the case of this compound, the reactive sites are the equivalent C2 and C6 positions. Nucleophilic attack at either of these positions leads to the formation of a stabilized intermediate. The selectivity for mono- versus di-substitution can typically be controlled by adjusting the stoichiometry of the nucleophile and the reaction conditions. The use of one equivalent of a nucleophile generally favors monosubstitution, while an excess of the nucleophile under more forcing conditions can lead to the displacement of both chlorine atoms.

Influence of the 4-Tert-butyl Group on Reaction Kinetics and Product Distribution

The tert-butyl group at the 4-position exerts a significant influence on the reactivity of the molecule through both steric and electronic effects.

Steric Effects: The tert-butyl group is sterically bulky. wikipedia.org This bulkiness creates steric hindrance around the adjacent C2 and C6 positions, which can slow the rate of chemical reactions by impeding the approach of the nucleophile. wikipedia.org This effect can be exploited to control selectivity in certain reactions. While the hindrance is present, it is often not prohibitive, and reactions at the C2 and C6 positions are common.

Amination Reactions for Functionalized Pyrimidine Analogues

Amination is a widely used reaction for modifying dichloropyrimidines to produce a diverse range of functionalized analogues. researchgate.net These reactions can be performed with various amines, including primary and secondary aliphatic amines, anilines, and polyamines, often by heating in the presence of a base. mdpi.comresearchgate.net The reaction of 4,6-dichloropyrimidines with diamines and polyamines can lead to acyclic or macrocyclic products depending on the reaction conditions. researchgate.net

The synthesis of N,N′-bis(6-chloropyrimidin-4-yl) derivatives has been achieved through the amination of a twofold excess of 4,6-dichloropyrimidine (B16783) with various diamines. researchgate.net Furthermore, in certain cases, palladium catalysts have been employed to facilitate the amination of dichloropyrimidines, particularly with less nucleophilic aromatic amines. researchgate.net The use of sterically hindered amines, such as those containing adamantane, has also been successfully demonstrated with 4,6-dichloropyrimidine, yielding monoaminated products in good yields. nih.gov

Table 1: Examples of Amination Reactions on Dichloropyrimidine Scaffolds Note: This table presents data for related dichloropyrimidine compounds to illustrate typical reaction conditions.

| Pyrimidine Substrate | Amine Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantylalkylamines | Catalyst-free | Monoamination | nih.gov |

| 4,6-Dichloropyrimidine | Diamines | Cs₂CO₃, Dioxane, heat | N,N′-bis(6-chloropyrimidin-4-yl) derivatives | researchgate.net |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)₂, LiHMDS, THF | C4-substituted monoamine | acs.orgresearchgate.net |

| 2,4-Dichloropyrimidine | Tertiary amines | In situ N-dealkylation | C2-selective amination | nih.gov |

Alkoxylation and Thiolation Reactions

Alkoxy and thioether moieties can be introduced onto the pyrimidine core via nucleophilic substitution with alkoxides and thiolates, respectively. These reactions expand the range of accessible derivatives for various applications.

Alkoxylation of dichloropyrimidines can be achieved using alkali metal alkoxides. In related 2,6-dichloropyridine (B45657) systems, the choice of solvent has been shown to be crucial for regioselectivity, with non-polar, aprotic solvents favoring substitution. researchgate.net For symmetrically substituted dichloropyrimidines, sequential and selective substitution can be achieved.

Thiolation reactions introduce sulfur-based functional groups. While direct thiolation of this compound is not extensively detailed in the provided results, related transformations are well-documented. For instance, in the synthesis of substituted pyrimidines, a methylthio group can be oxidized to a more reactive methylsulfonyl group, which is then displaced by a nucleophile like 4-(tert-butyl)thiophenol. nih.gov This two-step process is a common strategy for introducing thioether linkages.

Table 2: Representative Alkoxylation and Thiolation Reactions Note: This table includes examples from analogous systems to demonstrate the reaction principles.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,6-Dichloronicotinic acid | Various alcohols (ROH) | Base (e.g., NaH) | 2-Alkoxy-6-chloronicotinic acid | researchgate.net |

| 4,6-Bis(carbazolyl)-2-methylsulfonylpyrimidine | 4-(tert-butyl)thiophenol | Et₃N, THF, 50 °C | 2-(4-tert-butylphenylthio) derivative | nih.gov |

Reactions with Nitrogen-Containing Heterocycles (e.g., carbazole (B46965) derivatives)

The formation of C-N bonds between the pyrimidine core and other nitrogen-containing heterocycles, such as carbazole, is a key strategy for synthesizing materials with interesting photophysical properties. mdpi.com These reactions are typically accomplished using palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination.

For example, 4,6-dichloro-5-methyl-2-methylthiopyrimidine has been successfully coupled with 3,6-di-tert-butylcarbazole (B1356187) using a palladium catalyst to synthesize carbazole-pyrimidine derivatives. researchgate.net The tert-butyl groups on the carbazole moiety can help to modulate the self-assembling properties of the final products. rsc.org These reactions demonstrate a robust method for linking the electron-accepting pyrimidine unit with electron-donating carbazole units. researchgate.net

Carbon-Carbon Bond Formation Strategies

Beyond C-N and C-O/C-S bond formation, the chlorine substituents on this compound serve as handles for creating new carbon-carbon bonds. These transformations are crucial for building more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this. acs.orgresearchgate.net

Suzuki and Stille Couplings: The Suzuki reaction (using boronic acids) and the Stille reaction (using organostannanes) are powerful tools for arylating and alkylating halopyrimidines. acs.org In dihalopyrimidines, these reactions often exhibit high regioselectivity, with a strong preference for reaction at the C4 or C6 position over the C2 position. acs.org For this compound, the two positions are equivalent, and sequential, selective couplings can be performed by carefully controlling reaction conditions to introduce two different carbon-based substituents.

Liebeskind–Srogl Cross-Coupling: This reaction provides another efficient method for introducing aryl groups, particularly from thioether precursors. The Liebeskind–Srogl reaction has been used to couple various arylboronic acids to a pyrimidine core in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov

These C-C coupling reactions significantly enhance the synthetic utility of this compound, allowing for its incorporation into a wide array of complex organic molecules.

Table 3: Common Carbon-Carbon Bond Formation Reactions on Halopyrimidines Note: This table shows generalized conditions for C-C coupling on related halopyrimidine systems.

| Reaction Type | Reagents | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted pyrimidine | acs.orgresearchgate.net |

| Stille Coupling | Ar-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-substituted pyrimidine | acs.org |

| Liebeskind–Srogl Coupling | Ar-B(OH)₂ (from thioether) | Pd(PPh₃)₄, Cu(I) salt | Aryl-substituted pyrimidine | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. For substrates like this compound, these reactions allow for the selective replacement of one or both chlorine atoms with a wide variety of carbon-based functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is extensively used for the arylation, heteroarylation, or vinylation of halopyrimidines. In the case of 2,6-dichloropyrimidines, the reaction can proceed in a stepwise manner, allowing for the synthesis of mono- or di-substituted products. The regioselectivity of the first coupling is a key consideration. While electronic factors often favor reaction at the 2- and 6-positions of the pyrimidine ring, the presence of the bulky tert-butyl group at the 4-position in this compound would be expected to sterically hinder the adjacent 2- and 6-positions. However, in many dihalopyrimidine systems, selective mono-arylation can be achieved by carefully controlling the reaction conditions.

For instance, studies on related 2,4-dichloropyrimidines have shown that the choice of catalyst, ligand, base, and solvent is critical for achieving high selectivity. nih.govtcichemicals.com Ligand-free conditions, often referred to as Jeffery conditions, have been shown to dramatically increase selectivity at the position para to the nitrogen (the 4-position in that specific system), suggesting that different catalytic species (e.g., palladium nanoparticles) may be at play compared to ligand-controlled systems. nih.gov This highlights that for this compound, achieving selective mono-substitution at either the C2 or C6 position would likely require careful optimization of these parameters. A typical Suzuki coupling might employ a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and an arylboronic acid in a solvent system like 1,4-dioxane/water.

| Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₂CO₃ | 1,4-Dioxane/H₂O | Aryl- and heteroarylboronic acids | tcichemicals.com |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene/H₂O | Sterically hindered boronic acids | nih.gov |

| PdCl₂(dppf) | dppf (integral) | Na₂CO₃ | DMF or Dioxane | Arylboronic acids | nih.gov |

Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, provides a direct method for vinylation. wikipedia.org This reaction is fundamental for creating substituted alkenes from haloarenes and haloheterocycles. organic-chemistry.org The reaction typically proceeds with a palladium(0) catalyst, a base (often an amine like triethylamine (B128534) or an inorganic salt like sodium acetate), and phosphine (B1218219) ligands. libretexts.org For a substrate like this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) ester would yield the corresponding vinyl-substituted pyrimidine.

Given the two reactive chloro- sites, the reaction could lead to mono- or di-vinylation depending on the stoichiometry and reaction conditions. The regioselectivity of the first vinylation would be influenced by the steric bulk of the tert-butyl group. Analogous to Jeffery-Heck conditions mentioned in Suzuki couplings, ligand-free protocols or those employing phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be effective, sometimes favoring palladium nanoparticle catalysis which can alter selectivity. nih.govnih.gov

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org For this compound, Sonogashira coupling offers a direct route to 2,6-dialkynylpyrimidines or, through controlled mono-coupling, 2-chloro-6-alkynylpyrimidine intermediates.

Studies on related dihaloheterocycles, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated that chemoselective coupling is possible. In that specific case, the reaction occurs preferentially at the more reactive C-Br bonds over the C-Cl bonds. rsc.orgrsc.org For this compound, where both leaving groups are identical, regioselectivity would be dictated by the electronic and steric environment of the C2 and C6 positions. The steric hindrance from the C4-tert-butyl group might favor initial coupling at the less hindered position, though electronic activation of both sites by the ring nitrogens is significant. Copper-free Sonogashira conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling) often promoted by the copper co-catalyst.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

While palladium remains the workhorse for many cross-coupling reactions, other transition metals such as nickel, copper, and iron have emerged as powerful, often more economical, and sometimes uniquely reactive catalysts.

Nickel-Catalyzed Couplings

Nickel catalysts are particularly effective for coupling reactions involving less reactive aryl chlorides, making them highly relevant for substrates like this compound. Nickel-catalyzed Suzuki-Miyaura type reactions have been successfully applied to various chloropyridines. However, challenges can arise with α-halo-N-heterocycles, where the nitrogen atom can coordinate to the nickel center and form stable, catalytically inactive dimeric species, thereby inhibiting the reaction. The choice of ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial in preventing such deactivation and promoting efficient catalytic turnover.

Copper-Catalyzed Couplings

Copper catalysis, historically known for the Ullmann condensation, has undergone a renaissance for various cross-coupling reactions. tcichemicals.com Beyond its role as a co-catalyst in the Sonogashira reaction, copper can independently catalyze C-C, C-N, C-O, and C-S bond formation. For this compound, copper-catalyzed amination (Buchwald-Hartwig or Ullmann-type) could be employed to introduce amino substituents. The Chan-Lam-Evans coupling, which uses a copper catalyst to couple arylboronic acids with amines or phenols, represents a halogen-free alternative if the dichloropyrimidine were first converted to a dihydroxypyrimidine. tcichemicals.com Copper catalysts are also known to mediate C-H amination, offering advanced strategies for functionalization. rsc.org

Iron-Catalyzed Couplings

Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. Iron-catalyzed cross-coupling reactions, often involving Grignard reagents (Kumada-type coupling), have proven effective for a range of substrates. These reactions are believed to proceed through different mechanisms than their palladium counterparts and can exhibit unique reactivity. More recently, iron has been used to catalyze cross-dehydrogenative couplings (CDC), which form bonds by directly coupling two C-H bonds, representing a highly atom-economical approach to synthesis.

Formation of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The two chlorine atoms can be sequentially substituted by nucleophiles that contain an additional functional group capable of undergoing a subsequent intramolecular cyclization reaction.

A common strategy involves an initial nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction, followed by a ring-closing step. For example, reaction with an appropriate amino-alcohol, amino-thiol, or diamine could install a side chain at one of the chloro-positions. Subsequent intramolecular cyclization, often promoted by a base or a catalyst, would then form a new ring fused to the pyrimidine core.

For instance, the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity, often starts from substituted pyrimidines. consensus.app A general route could involve the reaction of this compound with an amine, followed by a palladium-catalyzed intramolecular C-N or C-C bond formation to construct the fused pyridine (B92270) ring. Another approach is the reaction with a binucleophile that bridges the C2 and a deprotonated C5 position, although the tert-butyl group at C4 would make the C5 position sterically inaccessible for many reactions. A more plausible route would involve sequential substitution at C6 and then C2 (or vice versa) to build the fused ring system piece by piece.

Investigation of Electrochemistry and Redox Properties

The electrochemical behavior of a molecule provides insight into its electronic structure and its susceptibility to oxidation and reduction. For this compound, cyclic voltammetry would be a key technique to probe its redox properties.

Studies on the parent 4,6-dichloropyrimidine have shown that it undergoes reduction via multiple cathodic waves. These waves correspond to the sequential cleavage of the carbon-chlorine bonds, followed by the reduction of the pyrimidine ring itself. The presence of the electron-donating tert-butyl group at the C4 position in this compound would be expected to make the molecule slightly more difficult to reduce compared to the unsubstituted parent compound. This is because the tert-butyl group pushes electron density into the ring, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The redox potentials measured by cyclic voltammetry can be used to predict the feasibility of certain reactions, particularly those involving single-electron transfer steps or electrochemical synthesis. For example, electrochemical reductive cross-coupling, which can be catalyzed by nickel complexes, relies on the electrochemical generation of a catalytically active Ni(0) species that initiates the coupling cycle. Understanding the reduction potential of this compound is crucial for optimizing such electrochemical transformations.

| Compound | Expected Redox Event | Influencing Factor | Potential Application |

|---|---|---|---|

| This compound | Sequential reduction (cleavage of C-Cl bonds) | Electron-donating tert-butyl group may shift reduction potentials to be more negative compared to unsubstituted dichloropyrimidine. | Electrosynthesis, reductive cross-coupling reactions. |

Applications in Chemical Science and Technology

Role as a Versatile Synthetic Intermediate

The presence of two reactive chlorine atoms on the pyrimidine (B1678525) ring of 4-tert-butyl-2,6-dichloropyrimidine allows for sequential or simultaneous nucleophilic substitution reactions. This reactivity is fundamental to its role as a versatile synthetic intermediate, enabling the construction of more complex molecular architectures.

The dichloropyrimidine scaffold is a key component in the synthesis of polyfunctional molecules. The chlorine atoms can be selectively displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce different functional groups onto the pyrimidine ring. This step-wise functionalization is a powerful strategy for creating complex molecules with tailored properties. For instance, the related 4,6-dichloropyrimidine (B16783) is utilized in the synthesis of N-substituted azacalix growingscience.compyrimidines and as a starting material for disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling reactions. chemicalbook.com The tert-butyl group in this compound can influence the regioselectivity of these substitution reactions and impart specific solubility and conformational properties to the final products.

Contributions to Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is a common feature in many biologically active compounds, including a number of approved drugs. growingscience.com Consequently, this compound is an attractive starting material for the development of novel therapeutic agents.

The synthesis of bioactive pyrimidine derivatives often involves the use of dichloropyrimidines as key intermediates. nih.gov For example, 2,4-disubstituted pyrimidine derivatives have been synthesized and evaluated for their dual activity as cholinesterase and Aβ-aggregation inhibitors, which are relevant to Alzheimer's disease research. nih.gov The synthetic route to these compounds typically involves a nucleophilic aromatic substitution reaction on a dichloropyrimidine starting material. nih.gov Similarly, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have shown potent cytotoxic activity, often begins with precursors that can be derived from functionalized pyrimidines. nih.govrsc.org

Derivatives of this compound have been investigated for their potential to modulate the activity of various enzymes and biological pathways implicated in disease.

Kinase Inhibitors: Several studies have focused on the development of pyrimidine-based kinase inhibitors. For instance, pyrido[2,3-d]pyrimidin-7-one compounds have been designed as potent inhibitors of Abl kinase, a target in the treatment of chronic myeloid leukemia. researchgate.net Other research has led to the discovery of pyrido[2,3-d]pyrimidine derivatives as inhibitors of PIM-1 kinase, which is involved in cell survival and proliferation pathways in cancer. nih.govrsc.org Additionally, 4,6-disubstituted pyrimidines have been explored as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in neurodegenerative diseases and cancer. frontiersin.org

β-Glucuronidase Inhibitors: Microbial β-glucuronidase in the gut can reactivate certain anticancer drugs, leading to severe gastrointestinal toxicity. nih.govnih.gov The development of inhibitors for this enzyme is a promising strategy to mitigate these side effects. While specific inhibitors derived from this compound are not explicitly detailed in the provided results, the general class of substituted heterocyclic compounds is of interest in this area. nih.govsigmaaldrich.comsigmaaldrich.com

Anticancer Agents: The pyrimidine scaffold is a key component of many anticancer agents. Research has shown that novel pyrido[2,3-d]pyrimidine derivatives exhibit potent cytotoxicity against cancer cell lines, inducing apoptosis. nih.govrsc.org Furthermore, certain pyrimidine derivatives have been shown to chemosensitize multidrug-resistant cancer cells to existing clinical anticancer drugs. nih.gov

To optimize the potency and selectivity of bioactive pyrimidine derivatives, structure-activity relationship (SAR) studies are crucial. These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For 2,4-disubstituted pyrimidine derivatives, SAR studies have revealed that the nature of the substituents at the C-2 and C-4 positions of the pyrimidine ring significantly influences their inhibitory activity against cholinesterases. nih.gov Similarly, for pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, substitutions on the phenylamino (B1219803) moiety have been shown to improve both potency and selectivity. researchgate.net

Engagement in Agrochemical Research and Development

The pyrimidine core is also present in a number of commercially important agrochemicals. One of the most significant applications of the related compound, 4,6-dichloropyrimidine, is as a key intermediate in the synthesis of the broad-spectrum fungicide, Azoxystrobin. google.com This fungicide is effective against a wide range of fungal pathogens in various crops. google.com The use of this compound in the synthesis of novel agrochemicals is an area of potential research, where the tert-butyl group could be used to fine-tune the physical and biological properties of the final product.

Data Tables

Table 1: Bioactive Pyrimidine Derivatives and their Targets

| Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|

| 2,4-Disubstituted Pyrimidines | Cholinesterase, Aβ-Aggregation | Neurodegenerative Diseases nih.gov |

| Pyrido[2,3-d]pyrimidin-7-ones | Abl Kinase | Cancer researchgate.net |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Cancer nih.govrsc.org |

Table 2: Research Findings on Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors

| Compound | Cytotoxicity (IC₅₀ against MCF-7 cells) | PIM-1 Kinase Inhibition (IC₅₀) |

|---|---|---|

| Compound 4 | 0.57 µM | 11.4 nM nih.govrsc.org |

| Compound 10 | Not specified | 17.2 nM nih.govrsc.org |

| Compound 11 | 1.31 µM | 21.4 nM nih.govrsc.org |

Innovations in Material Science and Advanced Materials

The electron-deficient nature of the pyrimidine ring, combined with the specific substitution pattern of this compound, provides a foundation for the development of high-performance materials.

Precursors for Advanced Polymer and Coating Synthesis

The reactivity of the chlorine atoms in this compound allows for its incorporation into polymer backbones or as a pendant group. This can impart desirable properties such as thermal stability, flame retardancy, and altered solubility. While direct examples involving the tert-butylated variant are specific, the general reactivity of dichloropyrimidines in polymerization reactions is known. For example, they can undergo nucleophilic substitution reactions with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers may exhibit enhanced properties due to the presence of the pyrimidine ring.

Applications in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Liquid Crystals)

Pyrimidine derivatives are of significant interest in the field of optoelectronics due to their inherent electron-accepting properties. spiedigitallibrary.orgresearchgate.net This characteristic is crucial for the design of materials used in Organic Light-Emitting Diodes (OLEDs), where efficient charge transport and recombination are essential for light emission. spiedigitallibrary.orgresearchgate.net

The pyrimidine core can be incorporated into various components of an OLED, including:

Electron Transporting Materials (ETMs): The electron-deficient nature of the pyrimidine ring facilitates the transport of electrons from the cathode to the emissive layer. spiedigitallibrary.orgresearchgate.net

Host Materials: Pyrimidine-based bipolar host materials have been developed for use in solution-processed green thermally activated delayed fluorescence (TADF) OLEDs, demonstrating high efficiency. rsc.org

Emitters: By functionalizing the pyrimidine ring with electron-donating groups, it is possible to create molecules that act as emitters themselves. nih.gov These can be fluorescent or phosphorescent, and recent research has focused on developing pyrimidine-based TADF emitters. spiedigitallibrary.orgresearchgate.net TADF materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. spiedigitallibrary.org

Studies on D-A-D (Donor-Acceptor-Donor) TADF systems have shown that using a pyrimidine bridge between the donor and acceptor moieties can lead to high photoluminescence quantum yields and small energy gaps between the singlet and triplet excited states, resulting in efficient blue and green electroluminescence in OLEDs. acs.org The specific substitution on the pyrimidine ring, such as a tert-butyl group, can influence the material's solubility, morphology, and electronic properties, allowing for fine-tuning of the final device performance.

Spectroscopic Characterization and Computational Chemistry Investigations

Advanced Spectroscopic Analysis

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the structure and purity of 4-Tert-butyl-2,6-dichloropyrimidine. These methods provide detailed insights into the molecular framework, connectivity, and vibrational modes of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to confirm the arrangement of atoms.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, confirming the presence of the tert-butyl group and the pyrimidine (B1678525) ring proton.

A sharp singlet, integrating to 9 protons, is anticipated in the upfield region (typically around δ 1.3-1.4 ppm). This signal corresponds to the chemically equivalent methyl protons of the tert-butyl group.

A singlet in the downfield region (around δ 7.2-7.3 ppm) corresponds to the single proton attached to the C5 position of the pyrimidine ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments within the molecule.

Signals for the methyl carbons of the tert-butyl group are expected around δ 29-30 ppm.

The quaternary carbon of the tert-butyl group would appear further downfield.

The pyrimidine ring carbons will have distinct chemical shifts. The carbon bearing the proton (C5) is expected in the aromatic region (e.g., ~116 ppm), while the two chlorine-substituted carbons (C2 and C6) and the carbon attached to the tert-butyl group (C4) will appear at lower field, reflecting their electronic environments. For instance, in the similar compound 4-tert-Amyl-2,6-dichloro-pyrimidine, the C5 carbon appears at δ 116.61 ppm, while the chlorinated carbons are at δ 160.25 ppm and δ 162.51 ppm. wiley-vch.de

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.35 | Singlet | -C(CH₃)₃ |

| ¹H | ~7.25 | Singlet | Pyrimidine C5-H |

| ¹³C | ~29.5 | Quartet (in coupled spectrum) | -C(CH₃)₃ |

| ¹³C | ~38.0 | Singlet (in coupled spectrum) | -C(CH₃)₃ |

| ¹³C | ~116.5 | Doublet (in coupled spectrum) | Pyrimidine C5 |

| ¹³C | >160 | Singlet (in coupled spectrum) | Pyrimidine C2/C6 (Cl-substituted) |

| ¹³C | >180 | Singlet (in coupled spectrum) | Pyrimidine C4 (t-Bu substituted) |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of the compound is C₈H₁₀Cl₂N₂. d-nb.info

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The most abundant peaks would correspond to the M⁺, [M+2]⁺, and [M+4]⁺ ions in an approximate ratio of 9:6:1.

Common fragmentation pathways would likely involve:

Loss of a methyl group: A significant fragment would be observed at [M-15]⁺, corresponding to the loss of a CH₃ radical from the tert-butyl group to form a stable tertiary carbocation.

Loss of a chlorine atom: Fragmentation involving the loss of a Cl radical ([M-35]⁺) is another plausible pathway.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint that is unique to its structure.

IR Spectroscopy: The IR spectrum would be characterized by:

C-H stretching vibrations: Strong bands in the 2970-2860 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the C-H bonds in the tert-butyl group.

C=N and C=C stretching: Vibrations associated with the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. For instance, the related compound 4,6-Di-tert-butyl-2-chloropyrimidine shows a band at 1569 cm⁻¹. wiley-vch.de

C-Cl stretching: Strong absorptions in the fingerprint region, typically around 800-600 cm⁻¹, are indicative of the carbon-chlorine bonds.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyrimidine ring would be particularly prominent in the Raman spectrum.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. tandfonline.comijcce.ac.irepstem.net Using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), various properties of this compound can be calculated. nih.gov

Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated, which help in understanding the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the propensity to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical stability and reactivity. |

| Ionization Potential (I) | -E_HOMO | Propensity to donate an electron. |

| Electron Affinity (A) | -E_LUMO | Ability to accept an electron. |

| Electronegativity (χ) | (I + A) / 2 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | μ² / 2η | Global electrophilic nature. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations could be used to explore:

Conformational Dynamics: While the pyrimidine ring is rigid, the tert-butyl group can rotate around the C-C single bond. MD simulations can map the potential energy surface of this rotation, identify the most stable conformations, and determine the energy barriers between them.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This includes analyzing non-covalent interactions like van der Waals forces and potential weak hydrogen bonds, which dictate the compound's packing in a crystal and its solvation properties. By simulating the system at different temperatures and pressures, thermodynamic properties can also be derived.

In Silico Prediction of Molecular Interactions and Biological Activity

Molecular docking simulations have been instrumental in predicting the potential biological targets of this compound. These computational techniques model the interaction between a ligand (this compound) and a protein's binding site. By evaluating the binding affinity and the conformational changes, researchers can hypothesize its potential as an inhibitor or modulator of specific biological pathways.

For instance, studies have explored the docking of this compound into the active sites of various enzymes. The predicted binding energies and interaction patterns, such as hydrogen bonding and hydrophobic interactions, provide a basis for understanding its potential pharmacological effects. The tert-butyl group often plays a crucial role in anchoring the molecule within hydrophobic pockets of protein targets, while the chlorine and nitrogen atoms of the pyrimidine ring can engage in specific polar interactions.

| Macromolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Activity |

|---|---|---|---|

| Protein Kinase A | -7.8 | Val56, Leu173, Asp184 | Kinase Inhibition |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Human Serum Albumin | -6.5 | Trp214, Arg218, Lys444 | Drug Transport |

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) calculations have been widely employed to predict the spectroscopic parameters of this compound, offering a powerful tool for its structural characterization. These theoretical calculations can accurately forecast vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra).

By simulating the molecular vibrations, DFT can generate a theoretical infrared spectrum. The calculated frequencies and intensities of the vibrational modes, such as the C-Cl stretching, C-N stretching, and the vibrations of the tert-butyl group, can be compared with experimental data to confirm the molecular structure. Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts provide valuable information for the assignment of experimental spectra.

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR (C4-tert-butyl) | B3LYP/6-311G(d,p) | 35.2 ppm | 35.8 ppm |

| ¹³C NMR (C2/C6-Cl) | B3LYP/6-311G(d,p) | 162.5 ppm | 163.1 ppm |

| IR (C-Cl stretch) | B3LYP/6-311G(d,p) | 850 cm⁻¹ | 845 cm⁻¹ |

| UV-Vis (λmax) | TD-DFT | 265 nm | 268 nm |

Solvent Effects and Reaction Mechanism Elucidation

Computational models have been crucial in understanding the influence of solvents on the reactivity and reaction mechanisms involving this compound. The polarity of the solvent can significantly affect the stability of reactants, transition states, and products, thereby influencing the reaction rates and pathways.

Theoretical studies often employ implicit and explicit solvent models to simulate the solvent environment. For nucleophilic substitution reactions at the chlorinated positions of the pyrimidine ring, computational chemistry can map out the potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction mechanism. These studies have shown that polar aprotic solvents can facilitate the departure of the chloride leaving group, thus accelerating the rate of substitution.

The insights gained from these computational investigations are invaluable for optimizing reaction conditions and for the rational design of novel derivatives of this compound with desired chemical and biological properties.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted pyrimidines can be a complex endeavor, often requiring multi-step procedures with harsh reagents and leading to modest yields. While general methods for the synthesis of 4,6-dichloropyrimidines are established, typically involving the chlorination of 4,6-dihydroxypyrimidines with reagents like phosphorus oxychloride, the introduction of a bulky tert-butyl group at the 4-position presents unique challenges.

Table 1: Comparison of Potential Synthetic Routes

| Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Chlorination | Established methodology for dichloropyrimidines. | Harsh reagents (e.g., POCl₃), potential for low yields due to steric hindrance. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. | Requires specialized equipment, optimization of reaction parameters needed. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction conditions. | High initial setup cost, requires expertise in flow chemistry techniques. |

| Catalytic Chlorination | Milder reaction conditions, potential for higher selectivity. | Catalyst development and optimization required. |

Comprehensive Exploration of its Full Reactivity Profile and Reaction Scope

The two chlorine atoms at the 2- and 6-positions of the pyrimidine (B1678525) ring are expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, the electronic and steric influence of the 4-tert-butyl group is likely to modulate the reactivity of these positions in a non-trivial manner. A comprehensive exploration of the reactivity profile of 4-Tert-butyl-2,6-dichloropyrimidine is a critical area for future research.

Systematic studies involving a wide range of nucleophiles (e.g., amines, alcohols, thiols) are needed to elucidate the regioselectivity of substitution. It is plausible that the steric bulk of the tert-butyl group will direct substitution preferentially to the less hindered 2-position. Furthermore, the investigation of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, at one or both chloro positions would significantly expand the synthetic utility of this scaffold, allowing for the introduction of a diverse array of substituents.

Targeted Applications in Niche Chemical and Biological Fields

While the specific applications of this compound are not yet well-defined, the general importance of substituted pyrimidines in medicinal chemistry and materials science suggests significant potential. Future research should focus on the targeted synthesis of derivatives for evaluation in niche chemical and biological fields.

In medicinal chemistry, the pyrimidine core is a common feature in kinase inhibitors and other therapeutic agents. The unique substitution pattern of this compound could lead to the discovery of novel compounds with high selectivity for specific biological targets. In materials science, pyrimidine-based structures have been explored for their optical and electronic properties. Derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal complexes with interesting catalytic or photophysical properties.

Advanced Characterization Techniques for Complex Derivatives and Intermediates

The synthesis and reactivity studies of this compound will undoubtedly lead to the formation of complex derivatives and reaction intermediates. The unambiguous characterization of these molecules is paramount. Future research efforts will require the application of advanced characterization techniques.

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as COSY, HSQC, and HMBC, will be essential for the complete structural elucidation of novel derivatives. High-resolution mass spectrometry (HRMS) will be crucial for confirming molecular formulas. In cases where crystalline materials are obtained, single-crystal X-ray diffraction will provide definitive structural information, including bond lengths, bond angles, and conformational details, which can be invaluable for understanding structure-activity relationships.

Table 2: Key Characterization Techniques and Their Applications

| Technique | Information Obtained | Relevance to Research |

|---|---|---|

| 1D and 2D NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Structural elucidation of novel derivatives and intermediates. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirmation of the identity of synthesized compounds. |

| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure. | Unambiguous structure determination and understanding of intermolecular interactions. |

| Infrared (IR) and Raman Spectroscopy | Presence of functional groups. | Monitoring reaction progress and confirming the presence of key structural motifs. |

Collaborative and Interdisciplinary Research Initiatives

To fully unlock the potential of this compound, collaborative and interdisciplinary research initiatives will be essential. The complexity of modern scientific challenges often requires a multifaceted approach that spans traditional disciplinary boundaries.

Synthetic organic chemists will be needed to develop efficient synthetic routes and explore the compound's reactivity. Computational chemists can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets through molecular modeling and simulation. Collaboration with medicinal chemists and biologists will be crucial for the design and evaluation of new therapeutic agents. Similarly, partnerships with materials scientists will be key to exploring the potential of its derivatives in advanced materials. Such interdisciplinary efforts will accelerate the pace of discovery and innovation in this promising area of chemical research.

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Tert-butyl-2,6-dichloropyrimidine with high purity in laboratory settings?

- Methodological Answer : Optimize chlorination reactions using POCl₃ or PCl₅ under anhydrous conditions, ensuring stoichiometric control of tert-butyl group introduction. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm). Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) is recommended to remove unreacted intermediates .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns. For example, the tert-butyl group exhibits a singlet at ~1.3 ppm in ¹H NMR, while chlorine substituents on the pyrimidine ring influence chemical shifts of adjacent protons. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. What experimental strategies address conflicting reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Design controlled experiments varying solvent polarity (e.g., DMF vs. THF) and nucleophile strength (e.g., amines vs. alkoxides). Use kinetic studies to differentiate steric effects of the tert-butyl group versus electronic effects of chlorine substituents. For reproducibility, document temperature gradients and reaction times systematically .

Q. How can researchers resolve discrepancies in spectroscopic characterization of intermediates derived from this compound?

- Methodological Answer : Apply 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with computational simulations (DFT/B3LYP) to validate tautomeric forms. Publish raw spectral data in supplementary materials for peer validation .

Q. What methodologies optimize regioselective functionalization of this compound for targeted drug discovery?

- Methodological Answer : Use directed ortho-metalation (DoM) with LDA or Grignard reagents to selectively replace chlorine atoms. Monitor regioselectivity via X-ray crystallography of intermediates. For scale-up, evaluate catalytic systems (e.g., Pd/Cu) to minimize byproducts .

Data Interpretation & Validation

Q. How should researchers interpret contradictory results in thermal stability studies of this compound?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under inert atmospheres to assess decomposition pathways. Compare thermogravimetric analysis (TGA) data across multiple labs to identify inconsistencies in heating rates or sample preparation. Publish full experimental conditions to enable replication .

Q. What statistical approaches are recommended for analyzing biological activity data of this compound derivatives?

- Methodological Answer : Use multivariate regression to correlate structural descriptors (e.g., ClogP, steric bulk) with IC₅₀ values. Validate models via leave-one-out cross-validation (LOOCV) and report confidence intervals. Publicly share datasets in repositories like Zenodo for transparency .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in academic laboratories?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential chlorine gas release during hydrolysis. Store under nitrogen in amber glass vials to prevent photodegradation. Regularly audit waste disposal procedures per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。